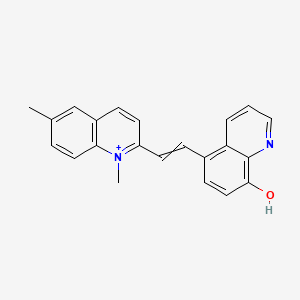
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol is a complex organic compound that belongs to the quinoline family
Méthodes De Préparation
The synthesis of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with an appropriate aldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including infections and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized derivative of quinoline and exhibits different chemical and biological properties.
2-Methylquinoline: A simpler quinoline derivative that serves as a precursor in the synthesis of more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6759-89-3 |
|---|---|
Formule moléculaire |
C22H19N2O+ |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-[2-(1,6-dimethylquinolin-1-ium-2-yl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18N2O/c1-15-5-11-20-17(14-15)7-10-18(24(20)2)9-6-16-8-12-21(25)22-19(16)4-3-13-23-22/h3-14H,1-2H3/p+1 |
Clé InChI |
OCZQEOWNYSRLIQ-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=C4C=CC=NC4=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















